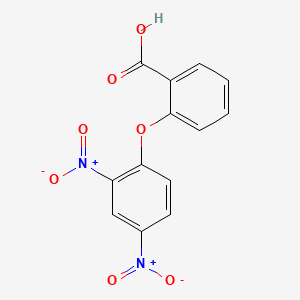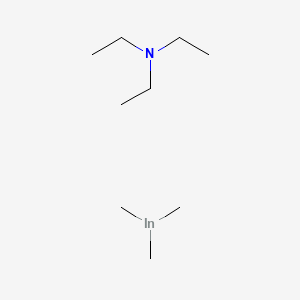
Trimethyl(triethylamine)indium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(triethylamine)indium is an organoindium compound with the chemical formula In(CH₃)₃. It is a colorless, pyrophoric solid that is used in various chemical processes and applications. This compound is known for its unique properties and reactivity, making it a valuable material in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl(triethylamine)indium is typically prepared by the reaction of indium trichloride with methyl lithium in the presence of ether solvents. The reaction can be represented as follows:
InCl3+3LiMe→Me3In⋅OEt2+3LiCl
This method involves the use of inert gases to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods
For large-scale industrial production, a method involving indium-magnesium alloy materials is used. The alloy is placed in a reaction kettle filled with inert gases, and alkyl halide is added step by step while stirring in the presence of ether solvents. The solvents are vaporized after the reaction is complete, and the compound is obtained under reduced pressure .
化学反応の分析
Types of Reactions
Trimethyl(triethylamine)indium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form indium oxides.
Reduction: Can be reduced to elemental indium under certain conditions.
Substitution: Reacts with halides and other nucleophiles to form substituted indium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halides, and nucleophiles. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure high yields.
Major Products
The major products formed from these reactions include indium oxides, elemental indium, and various substituted indium compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Trimethyl(triethylamine)indium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoindium compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Investigated for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Used in the production of semiconductors, optoelectronic devices, and thin-film transistors
作用機序
The mechanism of action of trimethyl(triethylamine)indium involves the breakage of In–CH₃ bonds to form methylindium and ethane. This process can lead to the formation of various intermediate species, which can further react to form the final products. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
類似化合物との比較
Similar Compounds
Similar compounds to trimethyl(triethylamine)indium include:
Trimethylaluminium: An organoaluminium compound with similar reactivity and applications.
Trimethylgallium: An organogallium compound used in similar industrial and research applications.
Trimethylthallium: An organothallium compound with comparable properties and uses.
Uniqueness
This compound is unique due to its specific reactivity and stability compared to other organometallic compounds. Its ability to form stable complexes with various ligands and its use in a wide range of applications make it a valuable compound in scientific research and industry .
特性
CAS番号 |
87224-90-6 |
|---|---|
分子式 |
C9H24InN |
分子量 |
261.11 g/mol |
IUPAC名 |
N,N-diethylethanamine;trimethylindigane |
InChI |
InChI=1S/C6H15N.3CH3.In/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3; |
InChIキー |
XNFIYNJEDHHJFP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C[In](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


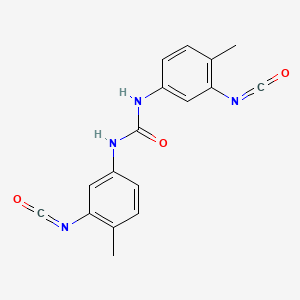
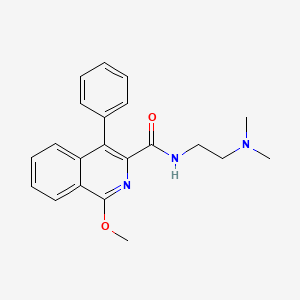
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
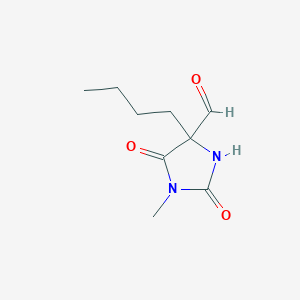
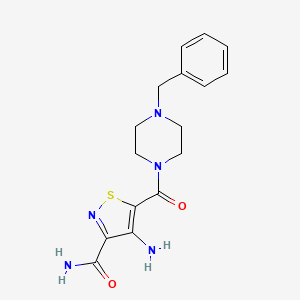
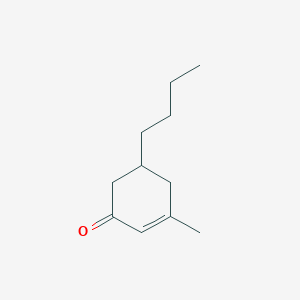
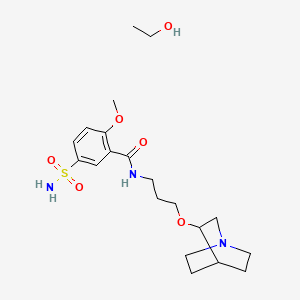

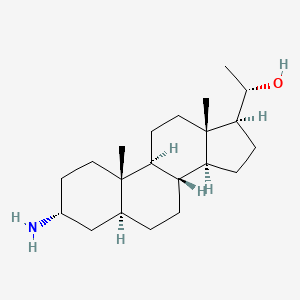
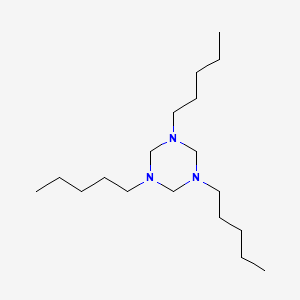
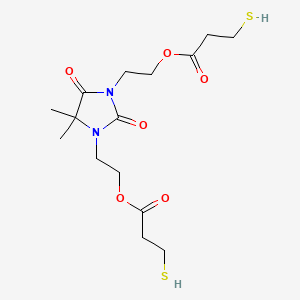
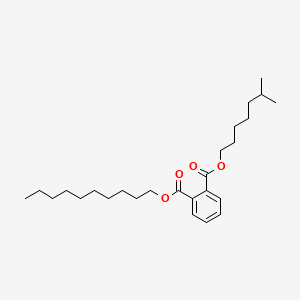
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
